Home > Products > Screening Compounds P89115 > 4-((1H-imidazol-1-yl)methyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide
4-((1H-imidazol-1-yl)methyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide - 1208697-13-5

4-((1H-imidazol-1-yl)methyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide

Catalog Number: EVT-3108892
CAS Number: 1208697-13-5
Molecular Formula: C23H22N4O4
Molecular Weight: 418.453
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nilotinib (4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide)

Compound Description: Nilotinib is a pyrimidylaminobenzamide agent used as a therapeutic agent, specifically for the treatment of chronic myeloid leukemia (CLL). [, ] It exhibits improved bioavailability when administered orally. [] Research has focused on enhancing the solubility of amorphous nilotinib or its pharmaceutically acceptable salts through the use of organic acids, leading to increased bioavailability and suppression of food effects associated with certain nilotinib compositions. [, ]

5-[2-(2,6-difluoro-3,5-dimethoxyphenyl)ethyl]-N-[3-methoxyl-4-(4-methyl piperazine-1-yl)phenyl]pyrimidine-2-amine

Compound Description: This compound is a component of a medicine composition for treating gastric cancer. The composition also includes trans-[tetrachlorobis 1H-indazole ruthenium III], Nilotinib, and traditional Chinese medicine extractives. []

3-acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (Compound 7)

Compound Description: Compound 7 is a potent and selective covalent inhibitor of c-Jun N-terminal kinase 3 (JNK3) with an IC50 value of 0.3nM. [] It exhibits high metabolic stability in human liver microsomes and excellent selectivity against a panel of 410 kinases. [] The compound covalently binds to Cys-154 in JNK3. []

N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (Compound 13)

Compound Description: Compound 13 is a potent covalent JNK3 inhibitor, characterized by an IC50 in the low double-digit nanomolar range in a radiometric kinase assay. [] Its covalent engagement with JNK3 was confirmed in a NanoBRETTM intracellular JNK3 assay through compound washout experiments and reduced binding affinity for a JNK3(C154A)-NLuc mutant. [] Introduction of a photolabile protecting group onto Compound 13 led to a nearly 10-fold decrease in intracellular JNK3 binding affinity, which was fully restored by 365nm UV irradiation within 8 minutes. []

Relevance: Compound 13 shares the same benzamide core structure and substituted imidazole moiety as Compound 7, and both are categorized as covalent JNK3 inhibitors. [, ] This structural similarity links them to 4-((1H-imidazol-1-yl)methyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide, highlighting the importance of benzamide and imidazole functional groups in designing biologically active compounds despite varying target specificity and activity.

5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (Compound 1f)

Compound Description: Compound 1f is a substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamide that exhibits potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and S. aureus ATCC 29213. [] It demonstrates a rapid, concentration-dependent bactericidal effect, significantly reducing bacterial counts even at 2x MIC after 4, 6, and 8 hours of incubation against MRSA 63718. []

(2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one

Compound Description: This chalcone derivative was investigated for its potential antimalarial activity through molecular docking studies against Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS). [] Despite a lower binding affinity compared to the native ligand WR99210 and proguanil, the compound displayed similar interactions with the PfDHFR-TS active site as (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxy-5-(prenyl)phenyl)-prop-2-en-1-one, a known in vitro antimalarial, suggesting its potential as an antimalarial candidate. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a novel, potent, and selective Akt inhibitor developed at Zhejiang University with potential application in cancer treatment. [, ] It exhibits promising kinase selectivity, excellent anticancer cell proliferation potency, and low activity in inducing HaCaT keratinocyte apoptosis, suggesting a favorable cutaneous safety profile compared to other Akt inhibitors. []

Overview

4-((1H-imidazol-1-yl)methyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core linked to an imidazole and an isoxazole moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The structural components suggest it may interact with various biological targets, making it a candidate for further investigation in drug development.

Source

The synthesis and characterization of this compound have been discussed in various scientific articles and patents, indicating its relevance in ongoing research into novel pharmaceutical agents. Notably, studies have explored its synthesis methods, biological activities, and potential therapeutic applications .

Classification

This compound can be classified under the category of heterocyclic compounds due to the presence of imidazole and isoxazole rings. Additionally, it falls within the class of benzamide derivatives, which are known for their diverse pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide typically involves several steps:

  1. Formation of Benzamide: Starting with methyl 4-formylbenzoate, the first step often involves converting this precursor into benzoyl chloride through established methods.
  2. Amination Reaction: The benzoyl chloride is then reacted with appropriate amines to form the target benzamide structure. This step can yield moderate amounts (10–50%) depending on the specific amines used and reaction conditions .
  3. Isoxazole Formation: The isoxazole moiety is synthesized separately and then coupled with the benzamide using methods such as reductive amination or direct coupling with activating agents like N,N'-dicyclohexylcarbodiimide or 1,1'-carbonyldiimidazole .

Technical Details

The characterization of intermediates and final products is typically performed using spectroscopic techniques such as ^1H-NMR, ^13C-NMR, and high-resolution mass spectrometry. Purification methods often involve crystallization or column chromatography to achieve high purity levels (95–99%) suitable for biological testing .

Molecular Structure Analysis

Data

Key data points regarding this compound include:

  • Molecular Formula: C19H22N4O3
  • Molecular Weight: Approximately 354.41 g/mol
  • Functional Groups: Benzamide, imidazole, isoxazole
Chemical Reactions Analysis

Reactions

The compound may undergo several chemical reactions typical for amides and heterocycles:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield corresponding carboxylic acids and amines.
  2. Reduction: The imidazole ring may be reduced under certain conditions to modify its reactivity.
  3. Substitution Reactions: The aromatic rings may participate in electrophilic substitution reactions depending on substituents present.

Technical Details

Reactions are often carried out under controlled conditions (temperature, solvent choice) to optimize yields and selectivity. Techniques such as thin-layer chromatography are employed for monitoring reaction progress.

Mechanism of Action

Process

The mechanism of action for 4-((1H-imidazol-1-yl)methyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide likely involves:

  1. Target Binding: The compound may bind to specific receptors or enzymes due to its structural features.
  2. Inhibition or Activation: Depending on the biological target, it might act as an inhibitor or an agonist, modulating biological pathways involved in disease processes.

Data

Preliminary studies suggest that compounds with similar structures exhibit activity against various biological targets including kinases and receptors involved in cancer pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant analyses often include thermal stability tests and solubility measurements in various solvents to determine practical handling conditions.

Applications

Scientific Uses

The compound has potential applications in:

  1. Pharmacology: As a lead compound for developing new therapeutic agents targeting cancer or infectious diseases.
  2. Biochemistry: In studies exploring enzyme inhibition or receptor modulation.
  3. Drug Development: Its unique structure makes it a candidate for further optimization in medicinal chemistry programs aimed at improving efficacy and reducing toxicity.

Research continues into its biological activities and potential therapeutic uses across various fields of medicine .

Properties

CAS Number

1208697-13-5

Product Name

4-((1H-imidazol-1-yl)methyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide

IUPAC Name

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-(imidazol-1-ylmethyl)benzamide

Molecular Formula

C23H22N4O4

Molecular Weight

418.453

InChI

InChI=1S/C23H22N4O4/c1-29-20-8-7-18(11-22(20)30-2)21-12-19(26-31-21)13-25-23(28)17-5-3-16(4-6-17)14-27-10-9-24-15-27/h3-12,15H,13-14H2,1-2H3,(H,25,28)

InChI Key

CAGDGRHIGKAFID-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.